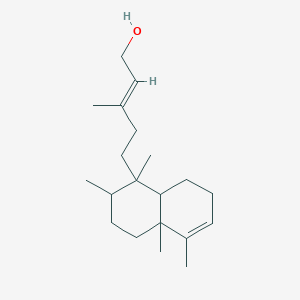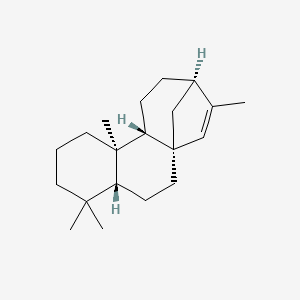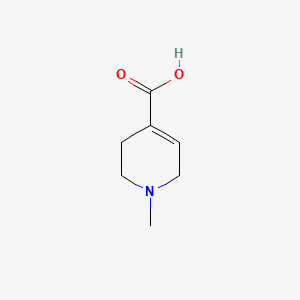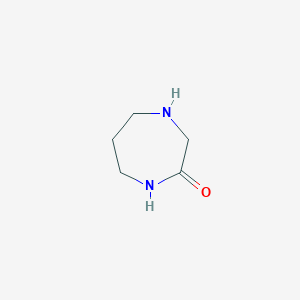
1,4-Diazepan-2-one
Descripción general
Descripción
1,4-Diazepan-2-one is a heterocyclic compound with the molecular formula C5H10N2O. It is a seven-membered ring structure containing two nitrogen atoms and one oxygen atom. This compound is a core element in the structure of various pharmaceuticals and has significant biological and chemical importance .
Mecanismo De Acción
Target of Action
The primary target of 1,4-Diazepan-2-one, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . GABA is a neurotransmitter in the central nervous system (CNS) that regulates brain activity . The GABA receptors are responsible for mediating inhibitory signals in the brain, and their activation leads to a decrease in neuronal excitability .
Mode of Action
Diazepam acts as a positive allosteric modulator of the GABA receptors . When Diazepam binds to the GABA receptor, it increases the total conduction of chloride ions across the neuronal cell membrane . This leads to hyperpolarization of the neuron, making it less likely to fire and thus reducing neuronal excitability .
Biochemical Pathways
The action of Diazepam involves the enhancement of GABAergic neurotransmission . This is achieved through the increased frequency of chloride channel opening events, leading to an influx of chloride ions into the neuron . This results in a decrease in the neuron’s excitability, which manifests as the various therapeutic effects of Diazepam .
Pharmacokinetics
Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .
Result of Action
The molecular and cellular effects of Diazepam’s action include anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties . These effects are mediated by the enhancement of GABA activity, leading to a decrease in neuronal excitability . This can result in the relief of symptoms associated with conditions such as severe anxiety disorders, panic disorders, alcohol withdrawal, and seizures .
Action Environment
The action, efficacy, and stability of Diazepam can be influenced by various environmental factors. For instance, the pharmacokinetics of Diazepam and its metabolites can vary among individuals due to factors such as age, liver disease, and genetic polymorphisms . Furthermore, the drug’s action can be affected by the presence of other substances, such as alcohol or other CNS depressants, which can potentiate its effects .
Análisis Bioquímico
Biochemical Properties
1,4-Diazepan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with gamma-aminobutyric acid (GABA) receptors, where this compound acts as an agonist, enhancing the inhibitory effects of GABA in the central nervous system . This interaction is crucial for its anxiolytic and anticonvulsant properties. Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, which convert it into active metabolites such as nordiazepam, temazepam, and oxazepam .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It modulates cell signaling pathways by enhancing GABAergic transmission, leading to reduced neuronal excitability . This modulation affects gene expression and cellular metabolism, resulting in decreased production of excitatory neurotransmitters. In addition, this compound influences the expression of genes involved in stress response and apoptosis, contributing to its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to GABA-A receptors, where it enhances the binding affinity of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This hyperpolarization reduces neuronal excitability and prevents the propagation of action potentials. Furthermore, this compound inhibits the activity of certain enzymes, such as monoamine oxidase, which contributes to its anxiolytic and antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its efficacy in reducing neuronal excitability and preventing seizures over extended periods . Its prolonged use can lead to tolerance and dependence, necessitating careful monitoring in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anxiolytic and anticonvulsant properties without significant adverse effects . At higher doses, it can cause sedation, respiratory depression, and motor impairment . In some cases, high doses have been associated with toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . These enzymes convert this compound into active metabolites such as nordiazepam, temazepam, and oxazepam, which are further metabolized and excreted in the urine . The metabolic flux of this compound can be influenced by factors such as age, sex, and the presence of other drugs that inhibit or induce cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution to various tissues, including the brain, liver, and kidneys . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects . Additionally, this compound can accumulate in adipose tissue, leading to prolonged effects and potential toxicity with chronic use .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It interacts with GABA-A receptors located on the cell membrane and within intracellular compartments . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are crucial for its pharmacological activity and therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diazepan-2-one can be synthesized through various methods. One notable method involves a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution. Another approach is the enzymatic intramolecular asymmetric reductive amination, which has been developed for the synthesis of chiral 1,4-diazepanes . This method uses imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones.
Industrial Production Methods
In industrial settings, the synthesis of this compound derivatives can be achieved through continuous flow chemistry. This method allows for efficient and scalable production of the compound, ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted diazepan-2-one derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1,4-Diazepan-2-one has a wide range of scientific research applications:
Comparación Con Compuestos Similares
1,4-Diazepan-2-one can be compared with other similar compounds, such as:
1,4-Benzodiazepin-2-one: This compound is a core structure in many benzodiazepine drugs, which are used as anxiolytics, sedatives, and anticonvulsants.
1,4-Diazepane: This compound lacks the carbonyl group present in this compound, leading to different chemical and biological properties.
1,3,6-Trisubstituted 1,4-diazepan-7-one: These derivatives are highly selective and reactive inhibitors of human kallikrein 7, showcasing different biological activities compared to this compound.
The uniqueness of this compound lies in its versatile chemical reactivity and its potential for therapeutic applications, particularly in the treatment of diabetes and other medical conditions .
Propiedades
IUPAC Name |
1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-4-6-2-1-3-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVROVYLJHJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540531 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99822-50-1 | |
| Record name | 1,4-Diazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)
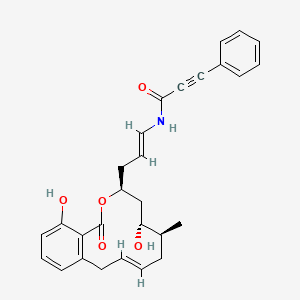
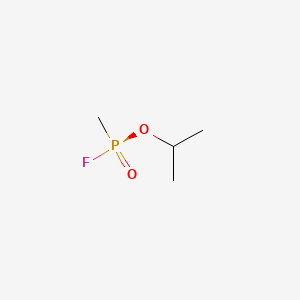
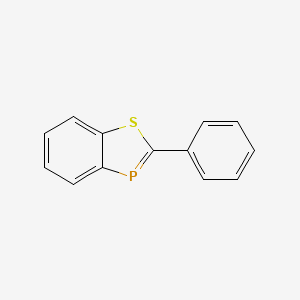
![(2S)-2-[(2R,3S,5S,6R)-6-[(2R,3S,4S,6R)-6-[(3S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid](/img/structure/B1253274.png)
![5-Hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1253275.png)
![(2S,5S,6R)-6-[[(2-ethoxy-1-naphthalenyl)-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253277.png)
![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)
![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
